
1-Chloroisoquinoline-7-boronic acid
概要
説明
1-Chloroisoquinoline-7-boronic acid is a boronic acid derivative . Boronic acids are compounds that have been widely studied in medicinal chemistry, mainly due to their potential to confer some toxicity . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The product has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides. It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7BClNO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics. The introduction of boronic acids can improve various properties, including pharmacokinetic characteristics, such as bioavailability and toxicity . They have been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .科学的研究の応用
Fluorescence-Based Chemosensors for Carbohydrates
1-Chloroisoquinoline-7-boronic acid plays a crucial role in the development of fluorescence-based chemosensors for detecting carbohydrates. Boronic acids, including isoquinoline derivatives, have the ability to bind reversibly with diol-containing compounds, making them essential for sensor designs that change fluorescence upon sugar binding. This characteristic is utilized in creating highly selective and sensitive sensors for carbohydrate detection, contributing to advancements in analytical and diagnostic methodologies (Laughlin et al., 2012).
Optical Chemosensors for Hypochlorite Ion
The compound has been incorporated into the design of novel water-soluble styrylquinolinium boronic acids, demonstrating its utility in the rapid and selective detection of hypochlorite ion (ClO−). This application showcases the potential of this compound in environmental monitoring and water treatment, providing a fast and colorimetric method for identifying ClO− concentrations with high selectivity over other competing ions and species (Wang et al., 2013).
Site-Selective Bioconjugation
The versatility of boronic acids extends to bioconjugation techniques, where this compound derivatives have been utilized to develop "Boron Hot Spots" for the site-selective installation of iminoboronates on peptide chains. This strategy enables the formation of stable, reversible covalent bonds with biomolecules, offering new avenues for creating dynamic biomaterials and therapeutic agents with controlled stability and site-selectivity under physiological conditions (Russo et al., 2020).
Synthesis of Diversified Isoquinolines
In synthetic chemistry, this compound is employed in palladium-catalyzed, microwave-assisted Suzuki coupling reactions. This methodology allows for the efficient synthesis of diversified 1,3-disubstituted isoquinolines, showcasing the compound's role in facilitating the construction of complex molecular architectures for pharmaceuticals and organic materials (Prabakaran et al., 2012).
Development of Potential Inhibitors
Furthermore, the compound has been instrumental in the development of potential boron-based inhibitors targeting specific enzymes like the Homeodomain Interacting Protein Kinase 2 (HIPK2). By enabling the C-4 borylation of chloroquinolines, this approach highlights the significance of this compound in drug discovery and the synthesis of pharmacological agents aimed at treating various diseases (Das et al., 2022).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 1-Chloroisoquinoline-7-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Boronic acids in general are known to be remarkably stable despite their high reactivity and have long been established as presenting a very low toxicology profile . They are considered a bioisotere of carboxcylic acids, occupying the same period as carbon .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the creation of complex organic compounds .
生化学分析
Biochemical Properties
1-Chloroisoquinoline-7-boronic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound has been used in the preparation of new aminoisoquinolinylurea derivatives, which exhibit antiproliferative activity against melanoma cell lines .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes in the Suzuki–Miyaura coupling reaction can lead to changes in cellular metabolism by facilitating the synthesis of complex organic molecules . Furthermore, the antiproliferative activity of aminoisoquinolinylurea derivatives prepared using this compound indicates its potential impact on gene expression and cell signaling pathways in melanoma cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. In the Suzuki–Miyaura coupling reaction, the compound acts as a boron reagent, facilitating the transmetalation process where nucleophilic organic groups are transferred from boron to palladium . This process is essential for the formation of new carbon-carbon bonds. Additionally, the compound’s role in the preparation of aminoisoquinolinylurea derivatives suggests its involvement in enzyme inhibition, leading to antiproliferative effects on melanoma cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its effectiveness in biochemical reactions. Studies have shown that this compound can be stored under specific conditions to maintain its stability and prevent degradation . Long-term effects on cellular function have been observed in in vitro studies, particularly in the context of its antiproliferative activity against melanoma cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating biochemical reactions and exhibiting antiproliferative activity. At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the Suzuki–Miyaura coupling reaction. The compound interacts with enzymes and cofactors involved in this reaction, facilitating the formation of new carbon-carbon bonds . Additionally, its role in the preparation of aminoisoquinolinylurea derivatives suggests its involvement in metabolic pathways related to antiproliferative activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms can influence the compound’s activity and function within cells . For instance, its localization within specific cellular compartments may enhance its effectiveness in biochemical reactions and therapeutic applications.
特性
IUPAC Name |
(1-chloroisoquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFGOQIKKLSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)

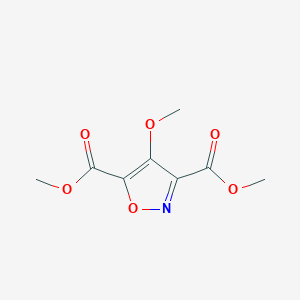
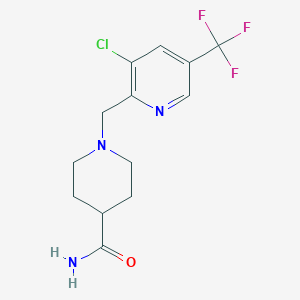
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)
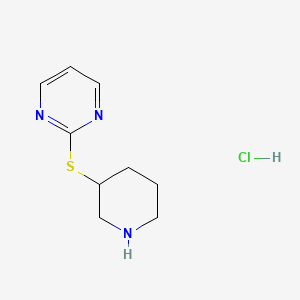
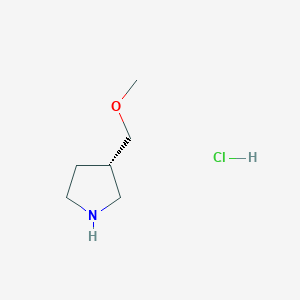

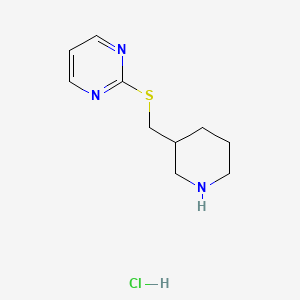
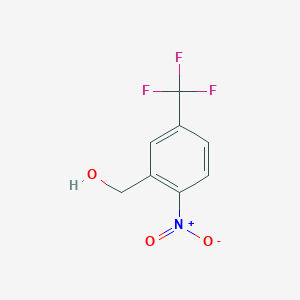
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)
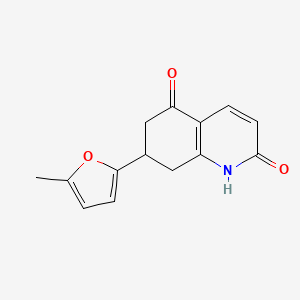
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
